molecular formula C27H33N3O6 B13140673 (2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B13140673
M. Wt: 495.6 g/mol
InChI Key: WURNFZDTXMOKNM-HSZRJFAPSA-N
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Description

(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: is a complex organic compound that features a piperazine ring substituted with a fluorenylmethoxycarbonyl group and a tert-butoxycarbonyl-protected amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, including the protection of functional groups, formation of the piperazine ring, and subsequent substitution reactions. The reaction conditions often require the use of specific reagents such as fluorenylmethoxycarbonyl chloride and tert-butoxycarbonyl chloride, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to remove protective groups or to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorenylmethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to deprotected amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules and as a probe for studying enzyme-substrate interactions.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exerts its effects involves interactions with specific molecular targets. The fluorenylmethoxycarbonyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (2R)-3-[4-(benzyloxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
  • (2R)-3-[4-(methoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Uniqueness: The presence of the fluorenylmethoxycarbonyl group in (2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid imparts unique hydrophobic and steric properties, making it distinct from other similar compounds

Properties

Molecular Formula

C27H33N3O6

Molecular Weight

495.6 g/mol

IUPAC Name

(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C27H33N3O6/c1-27(2,3)36-25(33)28-23(24(31)32)16-29-12-14-30(15-13-29)26(34)35-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23H,12-17H2,1-3H3,(H,28,33)(H,31,32)/t23-/m1/s1

InChI Key

WURNFZDTXMOKNM-HSZRJFAPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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